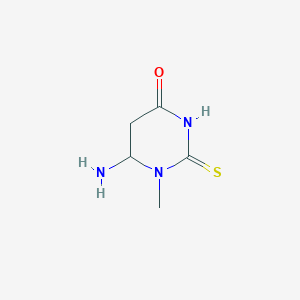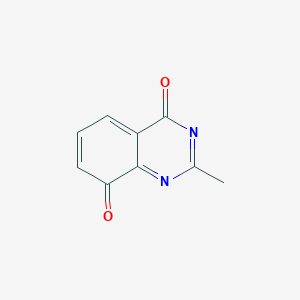
2-Methylquinazoline-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylquinazoline-4,8-dione is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a quinazoline core with a methyl group at the 2-position and keto groups at the 4 and 8 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinazoline-4,8-dione can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. The reaction typically requires heating and may be catalyzed by acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylquinazoline-4,8-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinazolines.
Substitution: Electrophilic substitution reactions can introduce various substituents at the quinazoline core, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
- Quinazoline N-oxides
- Dihydroquinazolines
- Substituted quinazolines with enhanced biological properties .
Wissenschaftliche Forschungsanwendungen
2-Methylquinazoline-4,8-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methylquinazoline-4,8-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- Quinazoline-2,4-dione
- 3-Methylquinazoline-2,4-dione
- 1-Methylquinazoline-2,4-dione
Comparison: 2-Methylquinazoline-4,8-dione is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Eigenschaften
Molekularformel |
C9H6N2O2 |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
2-methylquinazoline-4,8-dione |
InChI |
InChI=1S/C9H6N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4H,1H3 |
InChI-Schlüssel |
OMASJHBRADYGQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C2=CC=CC(=O)C2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


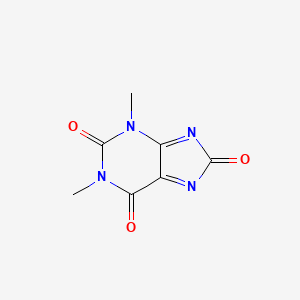
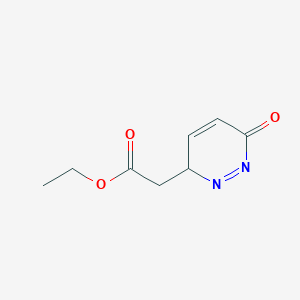
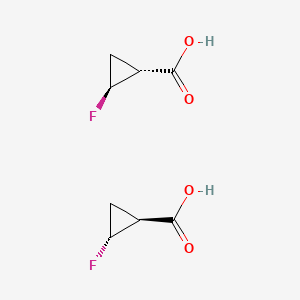
![2-[6-(5-Chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-diazinan-1-yl]acetamide](/img/structure/B12356043.png)
![7,8-dimethyl-4a,5,5a,6,7,8,9,9a,10,10a-decahydro-1H-benzo[g]pteridine-2,4-dione](/img/structure/B12356049.png)
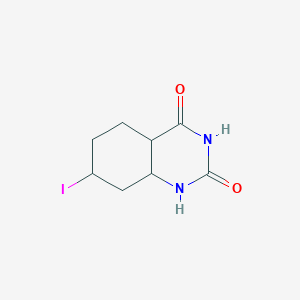
![5-Azaspiro[3.4]oct-7-ene](/img/structure/B12356078.png)
![1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B12356086.png)

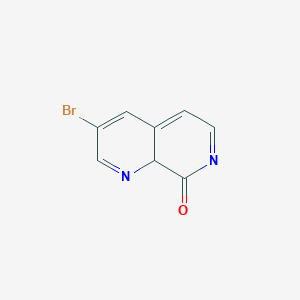
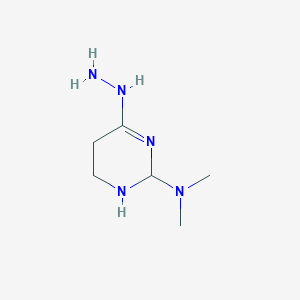
![1-cyclopropyl-3-[3-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]pyrazolidin-4-yl]urea](/img/structure/B12356110.png)
